Hydrazine cyanurate
Overview
Description
Hydrazine cyanurate (HC) is a stable solid complex of hydrazine (N2H4) that has been identified as a promising source of N2H4 for various applications due to its ease of handling and purification. It is particularly noted for its potential use in nitridation reactions, where it can evolve pure N2H4 upon heating, offering a safer and more convenient alternative to liquid hydrazine sources .
Synthesis Analysis
The synthesis of hydrazine cyanurate involves a process that has been optimized to reduce the water content of the evolved N2H4. By replacing water with dimethylsulfoxide as the solvent in the synthesis, the water content in the evolved N2H4 can be decreased from 10% to 0.7%. This improvement in the synthesis process enhances the purity of the N2H4 released, which is crucial for its subsequent applications in nitridation reactions .
Molecular Structure Analysis
While the specific molecular structure analysis of hydrazine cyanurate is not detailed in the provided papers, the related work on the synthesis of new Tris Hydrazones derived from cyanuric acid suggests that the molecular structure of hydrazine cyanurate would be characterized by the presence of hydrazine moieties linked to a cyanuric acid framework. This structure is likely to be confirmed and characterized by spectroscopic methods such as FT-IR and NMR spectroscopy .
Chemical Reactions Analysis
Hydrazine cyanurate serves as a nitrogen source in nitridation reactions, as demonstrated in the synthesis of thin nitride films. When used in a low-pressure chemical vapor deposition reactor, hydrazine cyanurate enables the nitridation of GaAs substrates at 200°C, resulting in surfaces primarily comprised of GaN, GaAs, and Ga2O3. This showcases the chemical reactivity of hydrazine cyanurate in forming nitride compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine cyanurate are inferred from its role as a nitrogen source and its stability as a solid complex. Its ability to release hydrazine upon heating indicates a thermal decomposition property that is essential for its use in chemical vapor deposition processes. The solid-state nature of hydrazine cyanurate contributes to its safer handling compared to liquid hydrazine, which is known for its hazardous nature .
Scientific Research Applications
1. Environmental and Wastewater Treatment
- Hydrazine treated acrylic fabrics, activated with cyanuric chloride, have been developed as a support for horseradish peroxidase (HRP) immobilization, showing potential for wastewater treatment. This approach retained 78% of its original activity after 10 cycles, indicating good reusability (Almulaiky et al., 2019).
2. Bioimaging and Detection
- Hydrazine is a hazardous environmental pollutant and toxic to organisms. A near-infrared fluorescence probe has been developed for hydrazine detection, which is highly selective, rapid, and sensitive, with applications in both biological and environmental sciences (Zhang et al., 2015).
3. Nitride Film Growth
- Hydrazine cyanurate is a stable solid complex of hydrazine, which can be used as a nitrogen source for nitridation reactions. This application is important for thin nitride film growth, particularly in the synthesis of semiconductor materials (Kropewnicki & Kohl, 1998).
4. Plating Formulations
- In electroless gold plating formulations, hydrazine is used as a reducing agent. This process allows the plating of pure gold films at high initial rates with exceptional bath stability and life (Iacovangelo & Zarnoch, 1991).
5. Sensitive Assay for Hydrazine Detection
- Cyanurate-stabilized silver nanoparticles have been used to develop a sensitive and selective approach for hydrazine detection in water. This method offers a rapid response, low cost, and easy operation, with potential applications in environmental monitoring (Wang et al., 2017).
6. Graphene Oxide Reduction
- The effects of hydrazine treatment on graphene oxide have been investigated, highlighting the potential use of hydrazine in modifying the properties of graphene-based materials (Chua & Pumera, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hydrazine;1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJAYUHYGWDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172188 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine cyanurate | |
CAS RN |
18836-29-8 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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